3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one
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Overview
Description
3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structure, which includes a benzofuran ring fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzofuran under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as column chromatography, can ensure the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-amine derivatives.
Scientific Research Applications
3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A precursor in the synthesis of 3-((2-Chlorophenyl)imino)-2-benzofuran-1(3H)-one.
2-Aminobenzofuran: Another precursor used in the synthesis.
Benzofuran-2-carboxylic acid: A potential oxidation product.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with a chlorophenyl group makes it a versatile compound with diverse applications in scientific research.
Properties
CAS No. |
7470-37-3 |
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Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8ClNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8H |
InChI Key |
HAEUQTCAKDDCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3Cl)OC2=O |
Origin of Product |
United States |
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